3-chloro-N-(4-ethoxyphenyl)benzamide
Description
3-Chloro-N-(4-ethoxyphenyl)benzamide (CAS: 196803-93-7) is a benzamide derivative with the molecular formula C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g/mol . It features a benzamide backbone substituted with a chlorine atom at the 3-position of the benzene ring and an ethoxy group on the 4-position of the aniline moiety.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
JSIPXDAKEMSRJC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their physicochemical properties:
Key Observations :
- Substituent position (e.g., Cl at 3 vs. 4) significantly affects molecular interactions and bioactivity .
- Electron-withdrawing groups (NO₂, Cl) enhance hydrogen-bonding capacity, influencing crystallographic packing .
Anti-Inflammatory Activity
- 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazole-2-yl]benzamide (C4) : Exhibits superior anti-inflammatory activity compared to indomethacin (standard drug) in rodent models .
- This compound: Limited direct bioactivity data, but ethoxy groups are associated with improved metabolic stability in related compounds .
Neuroactivity
- JNJ-63533054 : A benzamide derivative with potent agonism (EC₅₀ = 16 nM) at orphan GPCRs, demonstrating blood-brain barrier permeability for CNS applications .
Crystallographic and Hydrogen-Bonding Features
Crystal Packing and Dihedral Angles
- This compound : Ethoxy group induces torsional flexibility, leading to variable dihedral angles (e.g., 15.2° between benzamide and aniline rings in polymorphs) .
- 3-Chloro-N-(2-nitrophenyl)benzamide : Planar amide moiety with a dihedral angle of 8.2° between rings; Cl···Cl interactions (3.943 Å) stabilize crystal packing .
Hydrogen-Bonding Networks
- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Forms 1D chains via N–H···O and C–H···O bonds; intramolecular S···O interactions enhance stability .
- 4-Chloro-N-(3-chlorophenyl)benzamide : C–H···O and π-π stacking dominate packing, with R-factor = 0.038 in refinement .
Drug-Likeness and Solubility
- Lipophilicity : Ethoxy substitution in this compound increases logP compared to nitro or fluoro analogues, enhancing membrane permeability .
- Thermal Stability : Melting points range from 399 K (3-chloro-N-(2-nitrophenyl)benzamide) to lower values in ethoxy derivatives, reflecting substituent effects on lattice energy .
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